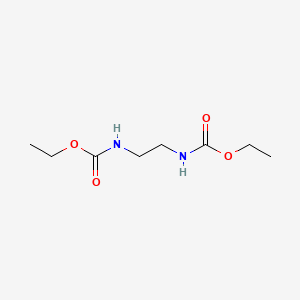
Diethyl ethylenedicarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El dietil etilendicarbamato es un compuesto orgánico con la fórmula molecular C8H16N2O4. Es un miembro de la familia de los carbamatos, que son ésteres del ácido carbámico.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El dietil etilendicarbamato se puede sintetizar mediante la reacción de etilendiamina con carbonato de dietilo. La reacción típicamente ocurre bajo condiciones suaves, con la presencia de un catalizador para facilitar el proceso. La reacción general es la siguiente:
C2H4(NH2)2 + 2 (C2H5O)2CO → C8H16N2O4 + 2 C2H5OH
Métodos de producción industrial
En entornos industriales, la producción de dietil etilendicarbamato a menudo implica el uso de reactores de flujo continuo para garantizar un alto rendimiento y pureza. El proceso se optimiza para minimizar el uso de materiales peligrosos y reducir el impacto ambiental.
Análisis De Reacciones Químicas
Tipos de reacciones
El dietil etilendicarbamato se somete a varias reacciones químicas, que incluyen:
Oxidación: Se puede oxidar para formar óxidos correspondientes.
Reducción: Las reacciones de reducción pueden producir aminas u otras formas reducidas.
Sustitución: Puede sufrir reacciones de sustitución nucleófila, donde el grupo carbamato es reemplazado por otros grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: A menudo se utilizan agentes reductores como el hidruro de aluminio y litio.
Sustitución: Los nucleófilos como las aminas o los alcoholes se pueden utilizar en condiciones básicas.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir óxidos, mientras que la sustitución puede producir varios carbamatos sustituidos.
Aplicaciones Científicas De Investigación
El dietil etilendicarbamato tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en la síntesis orgánica y como bloque de construcción para moléculas más complejas.
Medicina: Se está investigando su posible uso como agente terapéutico, particularmente en el tratamiento de infecciones parasitarias.
Industria: Se utiliza en la producción de polímeros, recubrimientos y otros materiales industriales.
Mecanismo De Acción
El mecanismo por el cual el dietil etilendicarbamato ejerce sus efectos implica su interacción con objetivos moleculares específicos. Puede inhibir ciertas enzimas uniéndose a sus sitios activos, evitando así su función normal. Esta inhibición puede conducir a varios efectos biológicos, dependiendo de la enzima diana.
Comparación Con Compuestos Similares
Compuestos similares
Dietilcarbamazina: Se utiliza como fármaco antihelmíntico.
Dimetilcarbamato: Otro miembro de la familia de los carbamatos con diferentes aplicaciones.
Singularidad
El dietil etilendicarbamato es único debido a su estructura química específica, que le permite participar en una variedad de reacciones químicas e interactuar con diferentes objetivos moleculares. Su versatilidad lo hace valioso en múltiples campos de investigación e industria.
Propiedades
Número CAS |
818-42-8 |
|---|---|
Fórmula molecular |
C8H16N2O4 |
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
ethyl N-[2-(ethoxycarbonylamino)ethyl]carbamate |
InChI |
InChI=1S/C8H16N2O4/c1-3-13-7(11)9-5-6-10-8(12)14-4-2/h3-6H2,1-2H3,(H,9,11)(H,10,12) |
Clave InChI |
SDNZFSXPFLVPMI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NCCNC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![allyl (2E)-2-[4-(allyloxy)benzylidene]-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969597.png)
![4-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11969602.png)

![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11969618.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11969619.png)


![methyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969636.png)
![3-Methyl-8-[(3-methylphenyl)methylsulfanyl]-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B11969638.png)
![isopropyl (2E)-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969646.png)
![N-(3-chlorophenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11969651.png)

![N-(3-chloro-4-methylphenyl)-2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11969658.png)
![ethyl 4-[({(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetyl)amino]benzoate](/img/structure/B11969668.png)
